molecular formula C21H21N3O4 B3518400 (2E)-3-[2,5-dimethoxy-4-(pyrrolidin-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile

(2E)-3-[2,5-dimethoxy-4-(pyrrolidin-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B3518400
M. Wt: 379.4 g/mol
InChI Key: UJZPCSKHSQHLHF-BOPFTXTBSA-N
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Description

The compound (2E)-3-[2,5-dimethoxy-4-(pyrrolidin-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile is a complex organic molecule characterized by its unique structural features. It contains a pyrrolidine ring, a nitrophenyl group, and a dimethoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2,5-dimethoxy-4-(pyrrolidin-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Nitro Group: The nitro group is usually introduced via nitration reactions using reagents like nitric acid and sulfuric acid.

    Formation of the Prop-2-enenitrile Moiety: This involves the reaction of appropriate aldehydes or ketones with nitriles under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for use in the production of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of (2E)-3-[2,5-dimethoxy-4-(pyrrolidin-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group and the pyrrolidine ring play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[2,5-dimethoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile
  • (2E)-3-[4-(pyrrolidin-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile

Uniqueness

The presence of both the dimethoxyphenyl group and the pyrrolidine ring in (2E)-3-[2,5-dimethoxy-4-(pyrrolidin-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile makes it unique compared to similar compounds. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-20-13-19(23-9-3-4-10-23)21(28-2)12-16(20)11-17(14-22)15-5-7-18(8-6-15)24(25)26/h5-8,11-13H,3-4,9-10H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZPCSKHSQHLHF-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[2,5-dimethoxy-4-(pyrrolidin-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
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(2E)-3-[2,5-dimethoxy-4-(pyrrolidin-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
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(2E)-3-[2,5-dimethoxy-4-(pyrrolidin-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
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(2E)-3-[2,5-dimethoxy-4-(pyrrolidin-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
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(2E)-3-[2,5-dimethoxy-4-(pyrrolidin-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
Reactant of Route 6
(2E)-3-[2,5-dimethoxy-4-(pyrrolidin-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile

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